1-Propanone, 2-methyl-1-(3-methylphenyl)-

Description

Historical Context and Significance of Aromatic Ketones in Organic Synthesis

Aromatic ketones represent a cornerstone in the field of organic synthesis, with a rich history dating back to the 19th century. Their utility as versatile building blocks stems from the reactivity of the carbonyl group and the stability of the aromatic ring. The Friedel-Crafts acylation, discovered in 1877, remains a fundamental method for the synthesis of aromatic ketones and has been instrumental in the development of pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.gov These compounds serve as crucial intermediates in the creation of more complex molecular architectures, finding applications in the synthesis of dyes, fragrances, and a multitude of bioactive molecules. nih.gov The exploration of substituted aromatic ketones, such as 1-Propanone, 2-methyl-1-(3-methylphenyl)-, is a natural progression of this legacy, driven by the quest for novel structures with unique chemical and biological properties.

Nomenclature and Structural Representation of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

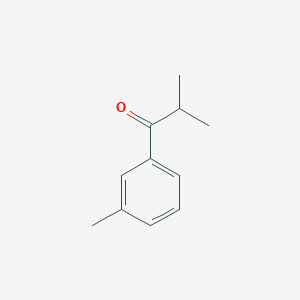

The systematic IUPAC name for the compound is 1-Propanone, 2-methyl-1-(3-methylphenyl)-. An alternative name is 2-methyl-1-(m-tolyl)propan-1-one. Its chemical structure consists of a propanone backbone with a methyl group at the second carbon and a 3-methylphenyl (or m-tolyl) group attached to the carbonyl carbon.

Table 1: Chemical and Physical Properties of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 57494-03-8 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

The structural formula of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is as follows:

This structure reveals a chiral center at the second carbon of the propanone chain, indicating the potential for enantiomers.

Scope and Research Gaps in the Study of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

The current body of scientific literature on 1-Propanone, 2-methyl-1-(3-methylphenyl)- is notably limited. While the synthesis of related propiophenone (B1677668) derivatives has been explored, particularly in the context of developing new antidiabetic agents, specific studies focusing on this particular isomer are scarce. nih.gov The primary method for its synthesis would likely involve the Friedel-Crafts acylation of toluene (B28343) with 2-methylpropanoyl chloride, a standard and well-understood reaction. sigmaaldrich.comorganic-chemistry.org

The significant research gaps for this compound include:

Detailed Synthesis and Optimization: While the synthetic route can be predicted, detailed studies on reaction conditions, catalyst selection, and yield optimization are not publicly available.

Spectroscopic Characterization: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, which are crucial for unambiguous identification and characterization, have not been widely published.

Reactivity and Mechanistic Studies: There is a lack of research into the specific reactivity of this ketone, including its behavior in various organic transformations and the mechanisms governing these reactions.

Biological Activity Screening: The potential biological or pharmacological activities of 1-Propanone, 2-methyl-1-(3-methylphenyl)- remain unexplored, unlike other substituted propiophenones. nih.gov

Physical Properties: As indicated in Table 1, fundamental physical properties such as boiling point, melting point, and solubility have not been experimentally determined and reported.

The absence of this foundational data presents an opportunity for further research to fully characterize this compound and explore its potential applications in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQUKHKBBMXOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420169 | |

| Record name | 1-Propanone, 2-methyl-1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57494-03-8 | |

| Record name | 1-Propanone, 2-methyl-1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propanone, 2 Methyl 1 3 Methylphenyl

Classical Synthetic Routes to 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Traditional methods for ketone synthesis have been well-established for over a century. These routes, while often robust, typically involve stoichiometric reagents and can sometimes be limited by substrate scope or reaction conditions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a quintessential method for the preparation of aryl ketones. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.gov

For the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the logical precursors would be toluene (B28343) (or more specifically, the m-xylene (B151644) isomer if considering the aromatic ring source) and isobutyryl chloride (2-methylpropanoyl chloride). The reaction is typically catalyzed by aluminum chloride (AlCl₃). plymouth.ac.uk

The mechanism commences with the formation of a complex between the Lewis acid (AlCl₃) and the acyl chloride. This is followed by the generation of a resonance-stabilized acylium ion, which acts as the electrophile. mdpi.com The aromatic ring of toluene then attacks the acylium ion. The methyl group on the toluene ring is an ortho-, para-directing group, meaning the acylation would preferentially occur at the positions ortho or para to the methyl group. To obtain the desired 3-methylphenyl (meta) substitution pattern relative to the newly introduced ketone, the starting material would need to be considered carefully. If starting with toluene, the primary products would be the ortho and para isomers. To synthesize the target compound, one would start with m-xylene and isobutyryl chloride. The two methyl groups in m-xylene direct the incoming electrophile to the 2, 4, and 6 positions. Acylation at the 4-position would yield the desired product's substitution pattern, though steric hindrance could be a factor. plymouth.ac.ukvaia.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| m-Xylene | Isobutyryl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 1-Propanone, 2,4-dimethyl-1-phenyl- (major) and other isomers |

Grignard Reagent Applications in 1-Propanone, 2-methyl-1-(3-methylphenyl)- Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. discoveroakwoodchemical.com There are two primary Grignard-based routes that could be envisioned for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

The first route involves the reaction of a Grignard reagent with a nitrile. Specifically, 3-methylphenylmagnesium bromide (prepared from 3-bromotoluene (B146084) and magnesium metal) could be reacted with isobutyronitrile (B166230) (2-methylpropanenitrile). The nucleophilic Grignard reagent adds to the carbon of the nitrile group, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. prepchem.com

A second, two-step approach involves the reaction of 3-methylphenylmagnesium bromide with isobutyraldehyde (B47883) (2-methylpropanal). This reaction would produce a secondary alcohol, 2-methyl-1-(3-methylphenyl)propan-1-ol. chegg.comdoubtnut.com This alcohol would then need to be oxidized to the target ketone using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Table 2: Potential Grignard Synthesis Pathways

| Grignard Reagent | Substrate | Intermediate Product | Final Product |

|---|---|---|---|

| 3-Methylphenylmagnesium bromide | Isobutyronitrile | Imine salt | 1-Propanone, 2-methyl-1-(3-methylphenyl)- |

Advanced and Sustainable Synthetic Strategies for 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methodologies. Catalytic processes, in particular, offer significant advantages in terms of atom economy and waste reduction.

Catalytic Synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Catalytic methods for ketone synthesis often rely on transition metals to facilitate bond formation under milder conditions than classical routes. These methods can involve cross-coupling reactions, C-H activation, or carbonylative couplings.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity. nih.gov Several transition-metal-based systems have been developed for the synthesis of aromatic ketones.

Rhodium-Catalyzed Reactions: Rhodium complexes have been shown to be effective catalysts for the synthesis of aromatic ketones. mdpi.com One approach involves the direct cross-coupling of aromatic aldehydes with potassium aryltrifluoroborates. organic-chemistry.org In a hypothetical synthesis of the target compound, this could involve the coupling of 3-methylbenzaldehyde (B113406) with a suitable organoboron reagent derived from isobutane. Another advanced rhodium-catalyzed method involves the directed C-H activation of an aromatic ketone followed by alkylation. mdpi.comacs.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool in modern organic synthesis. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, can be adapted for ketone synthesis. For instance, the coupling of an acyl chloride (isobutyryl chloride) with an organometallic reagent (like 3-methylphenylboronic acid or a 3-methylphenyltin compound) in the presence of a palladium catalyst can yield the desired ketone. organic-chemistry.org More advanced methods involve carbonylative coupling, where carbon monoxide is incorporated into the molecule.

Table 3: Overview of Homogeneous Catalytic Strategies for Aromatic Ketone Synthesis

| Metal Catalyst | General Reaction Type | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|---|

| Rhodium Complexes | Cross-Coupling | Aromatic Aldehyde | Organoboron Reagent | Avoids harsh conditions and decarbonylation. organic-chemistry.org |

| Rhodium(III) Complexes | C-H Activation/Annulation | Aromatic Ketone | Unsaturated Carbonyl | Atom-economical, forms new rings. acs.org |

| Palladium(II) Complexes | Cross-Coupling | Acyl Chloride | Organoboronic Acid | High yields, often ligandless in water. organic-chemistry.org |

These advanced catalytic methods represent the forefront of synthetic chemistry, offering efficient and elegant pathways to complex molecules like 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

Heterogeneous Catalysis for 1-Propanone, 2-methyl-1-(3-methylphenyl)- Production

The use of solid acid catalysts in Friedel-Crafts acylation offers significant advantages over traditional homogeneous Lewis acids like aluminum chloride (AlCl₃), such as easier separation, reusability, and reduced corrosive waste. For the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-, which can be viewed as the acylation of m-xylene, various heterogeneous catalysts have shown considerable promise.

Zeolites, with their well-defined pore structures and tunable acidity, are prominent heterogeneous catalysts for this transformation. Specifically, zeolites like H-Beta and HY have demonstrated high activity and selectivity in the acylation of aromatic compounds. For instance, in the acylation of m-xylene with benzoyl chloride, a reaction analogous to the synthesis of the target molecule, iron oxide supported on HY zeolite (Fe₂O₃/HY) has been shown to be a highly efficient catalyst. The catalytic activity is attributed to the enhancement of Lewis acidic sites on the zeolite support by the iron oxide. Optimal conditions for such reactions typically involve refluxing the aromatic substrate with the acylating agent in the presence of the solid catalyst, often under solvent-free conditions.

Research on the acylation of toluene with isobutyryl chloride has indicated that large-pore zeolites with a three-dimensional channel system, such as Beta and Y zeolites, exhibit the highest conversion rates. The pore size and structure of the zeolite are crucial to accommodate the bulky reactants and products, thereby preventing deactivation of the catalyst. Nano-sized Beta zeolites, in particular, have shown enhanced activity and stability in Friedel-Crafts acylations due to a higher number of accessible active sites and improved diffusion of reactants and products.

Below is a table summarizing typical reaction conditions and outcomes for the heterogeneous-catalyzed Friedel-Crafts acylation of m-xylene, which serves as a model for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Fe₂O₃/HY | Benzoyl Chloride | 130 | 5 | 99.5 | 94.5 (para-isomer) | rsc.org |

| Nano-sized H-Beta | Acetic Anhydride | 140 | 4 | >95 | >98 (para-isomer) | chemicalbook.com |

| Zeolite Beta (Si/Al=15-40) | Isobutyryl Chloride | 120 | 4 | High | High (para-isomer) | researchgate.net |

This data is based on analogous reactions and serves as a predictive model for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

Organocatalytic Methods in 1-Propanone, 2-methyl-1-(3-methylphenyl)- Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for various organic transformations. While direct organocatalytic Friedel-Crafts acylation is less common than its metal-catalyzed counterpart, recent advancements have explored the use of organocatalysts to activate substrates towards electrophilic aromatic substitution.

For the synthesis of compounds structurally related to 1-Propanone, 2-methyl-1-(3-methylphenyl)-, research has focused on the organocatalytic C-H functionalization of toluene and its derivatives. These methods often employ a combination of a chiral organocatalyst and a photochemical or oxidative trigger to generate a reactive species that can be functionalized. For example, visible-light-mediated organocatalysis has been used for the direct C-H functionalization of toluene and xylene derivatives. This approach typically involves the generation of a benzylic radical which can then react with a suitable partner.

While these methods have not been explicitly reported for the direct acylation to form 1-Propanone, 2-methyl-1-(3-methylphenyl)-, they represent an emerging area of research that could potentially be adapted for this purpose. The development of an organocatalytic Friedel-Crafts acylation would be a significant step towards a more sustainable synthesis of this and other aryl ketones.

Green Chemistry Principles in 1-Propanone, 2-methyl-1-(3-methylphenyl)- Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is no exception, with research focusing on solvent-free approaches and maximizing atom economy.

Solvent-Free and Environmentally Benign Approaches

A significant advancement in the green synthesis of aryl ketones is the development of solvent-free reaction conditions. Traditional Friedel-Crafts acylations often use halogenated solvents, which are environmentally hazardous. Solvent-free methods not only reduce waste but can also simplify the reaction work-up and product isolation.

One such approach involves the use of a solid catalyst under microwave irradiation. For example, the Friedel-Crafts acylation of aromatic compounds with acyl chlorides has been successfully carried out using zinc powder as a catalyst in solvent-free conditions under microwave irradiation. This method offers high yields, short reaction times, and the elimination of volatile organic solvents. The zinc catalyst can also be recovered and reused, further enhancing the green credentials of the process.

Another environmentally benign approach is the use of solid acid catalysts, as discussed in the heterogeneous catalysis section, which can often be employed without a solvent. For instance, the acylation of m-xylene with benzoyl chloride catalyzed by Fe₂O₃/HY zeolite can be performed under solvent-free reflux conditions, affording high yields of the desired product.

| Catalyst/Method | Reactants | Conditions | Yield (%) | Environmental Advantage | Reference |

| Zinc Powder | Benzene (B151609), Acetyl Chloride | Microwave, Solvent-free | High | Non-toxic catalyst, no solvent, reusable catalyst | researchgate.net |

| Fe₂O₃/HY | m-Xylene, Benzoyl Chloride | Reflux, Solvent-free | 94.1 | Reusable solid acid catalyst, no solvent | rsc.org |

This data is based on analogous reactions and serves as a predictive model for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

Atom Economy Considerations in 1-Propanone, 2-methyl-1-(3-methylphenyl)- Synthesis

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)- via the Friedel-Crafts acylation of m-xylene with isobutyryl chloride can be analyzed for its atom economy. The balanced chemical equation for this reaction is:

C₈H₁₀ (m-xylene) + C₄H₇ClO (isobutyryl chloride) → C₁₂H₁₆O (1-Propanone, 2-methyl-1-(3-methylphenyl)-) + HCl (hydrochloric acid)

The molecular weights of the reactants and products are as follows:

m-xylene (C₈H₁₀): 106.17 g/mol

Isobutyryl chloride (C₄H₇ClO): 106.55 g/mol

1-Propanone, 2-methyl-1-(3-methylphenyl)- (C₁₂H₁₆O): 176.26 g/mol

Hydrochloric acid (HCl): 36.46 g/mol

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

For this synthesis:

% Atom Economy = (176.26 g/mol / (106.17 g/mol + 106.55 g/mol )) x 100 % Atom Economy = (176.26 / 212.72) x 100 ≈ 82.86%

This calculation shows that the Friedel-Crafts acylation route has a relatively high atom economy. The main byproduct is hydrochloric acid, which is the primary source of "wasted" atoms. Methodologies that can utilize the HCl byproduct or proceed via a pathway that does not generate it would further improve the greenness of the synthesis.

Flow Chemistry and Continuous Processing for 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward scaling-up. The synthesis of aryl ketones, including 1-Propanone, 2-methyl-1-(3-methylphenyl)-, is amenable to continuous flow methodologies.

Continuous flow Friedel-Crafts acylations have been developed using packed-bed reactors containing a heterogeneous catalyst. For instance, the acylation of various activated arenes has been successfully demonstrated using Zr-β zeolites as a catalyst in a continuous flow system. Such systems allow for the continuous feeding of reactants through the catalyst bed and the collection of the product stream, enabling prolonged and stable production.

The synthesis of diaryl ketones has also been achieved in continuous flow by coupling aryl Grignard reagents with acyl chlorides. This approach, while not a direct Friedel-Crafts reaction, highlights the adaptability of flow chemistry to the synthesis of ketones. The use of microreactors in these processes allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to high yields and purities.

A conceptual continuous flow setup for the synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)- would involve pumping a solution of m-xylene and isobutyryl chloride through a heated column packed with a solid acid catalyst, such as a supported zeolite. The product stream would then be collected and purified.

| Reaction Type | Catalyst | Flow Rate | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Friedel-Crafts Acylation | Zr-β Zeolite | 0.1 - 1.0 mL/min | 100 - 150 | 5 - 30 min | >90 | researchgate.net |

| Grignard Coupling | None | 0.4 - 0.6 mL/min | Ambient | 1 h | >70 | rsc.org |

This data is based on analogous reactions and serves as a predictive model for the continuous flow synthesis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-.

Chemical Reactivity and Reaction Mechanisms of 1 Propanone, 2 Methyl 1 3 Methylphenyl

Nucleophilic Addition Reactions of the Carbonyl Group in 1-Propanone, 2-methyl-1-(3-methylphenyl)-

The carbonyl group (C=O) is the most prominent functional group in 1-Propanone, 2-methyl-1-(3-methylphenyl)-, and its reactivity is dominated by nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Mechanism of Nucleophilic Attack at the Carbonyl Carbon

The general mechanism for nucleophilic addition to 1-Propanone, 2-methyl-1-(3-methylphenyl)- proceeds in two fundamental steps. Initially, the nucleophile attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbonyl carbon from sp² to sp³, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated, typically by a weak acid or during an aqueous workup, to yield an alcohol product.

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), attack the carbonyl carbon directly. Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen.

Stereochemical Aspects of Nucleophilic Additions

The carbonyl group of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is prochiral, meaning the carbon atom is trigonal planar and attack by a nucleophile can occur from two distinct faces (known as the Re and Si faces). Since the two groups attached to the carbonyl carbon (the 3-methylphenyl group and the isopropyl group) are different, the carbonyl carbon is an unsymmetrical center.

Nucleophilic addition to this ketone results in the formation of a new chiral center at the former carbonyl carbon. In the absence of any chiral influence (such as a chiral catalyst or a chiral reagent), the nucleophile will attack from both faces with equal probability. This non-selective attack leads to the formation of a racemic mixture, a 50:50 mixture of the two possible enantiomers of the resulting tertiary alcohol.

For instance, the reduction of the ketone with a simple hydride reagent like sodium borohydride (B1222165) (NaBH₄) would produce a racemic mixture of (R)- and (S)-2-methyl-1-(3-methylphenyl)propan-1-ol. However, the use of chiral reducing agents or catalysts can lead to diastereoselective or enantioselective reductions, where one stereoisomer is formed in preference to the other. acs.orgwikipedia.org The stereochemical outcome is often governed by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the ketone. youtube.com

Alpha-Proton Reactivity and Enolization of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) imparts significant reactivity to that position. 1-Propanone, 2-methyl-1-(3-methylphenyl)- possesses one such proton on the tertiary α-carbon of the isopropyl group.

Keto-Enol Tautomerism and Equilibrium Studies

Like other ketones with α-hydrogens, 1-Propanone, 2-methyl-1-(3-methylphenyl)- exists in equilibrium with its enol tautomer, (E/Z)-2-methyl-1-(3-methylphenyl)prop-1-en-1-ol. semanticscholar.org Tautomers are constitutional isomers that readily interconvert. thieme-connect.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons from the C=O bond to form a C=C bond.

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. semanticscholar.org

Base-catalyzed enolization: A base removes the acidic α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen yields the enol.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid, increasing the acidity of the α-proton. A weak base (like water or the conjugate base of the acid catalyst) then removes the α-proton to form the enol.

Table 1: Representative Keto-Enol Equilibrium Data for Ketones

| Compound | Solvent | % Enol at Equilibrium |

|---|---|---|

| Acetone | Neat | 0.00025% |

| Cyclohexanone | Neat | 0.02% |

| Acetylacetone | Neat | 80% |

| Propiophenone (B1677668) | Aqueous | ~0.01% |

Note: This table provides general data for similar compounds to illustrate the typical low percentage of the enol form for non-dicarbonyl ketones.

Alkylation and Acylation at the Alpha-Position

The acidity of the α-proton allows for the formation of a nucleophilic enolate ion upon treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with various electrophiles in α-substitution reactions.

α-Alkylation: The enolate of 1-Propanone, 2-methyl-1-(3-methylphenyl)- can react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. This forms a new carbon-carbon bond at the α-position, yielding a more substituted ketone. nih.gov

α-Acylation: Similarly, reaction of the enolate with an acyl halide or an acid anhydride (B1165640) introduces an acyl group at the α-position, resulting in the formation of a β-dicarbonyl compound.

These reactions are synthetically valuable for elaborating the carbon skeleton of the ketone.

Aromatic Ring Reactivity of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

The 3-methylphenyl group of the ketone can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution on the ring is directed by the two existing substituents: the acyl group [-C(=O)CH(CH₃)₂] and the methyl group (-CH₃).

The directing effects of these groups are as follows:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methyl group).

Acyl group [-C(=O)R]: A deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5 relative to the acyl group).

In 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the acyl group is at position 1 and the methyl group is at position 3. Their directing influences are cooperative or reinforcing. The methyl group activates positions 2, 4, and 6. The acyl group deactivates the ring but directs to positions 3 and 5, which are already occupied. Therefore, electrophilic attack will be directed by the more powerful activating methyl group to its available ortho and para positions.

The potential sites for electrophilic substitution are positions 2, 4, and 6.

Position 4: This position is ortho to the methyl group and meta to the acyl group.

Position 6: This position is also ortho to the methyl group and meta to the acyl group.

Position 2: This position is sterically hindered by being between the two existing bulky substituents.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-methyl-1-(5-methyl-2-nitrophenyl)propan-1-one and 2-methyl-1-(3-methyl-4-nitrophenyl)propan-1-one |

| Bromination (Br₂/FeBr₃) | Br⁺ | 2-methyl-1-(2-bromo-5-methylphenyl)propan-1-one and 2-methyl-1-(4-bromo-3-methylphenyl)propan-1-one |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | Reaction is likely to be slow due to the deactivating acyl group. If successful, acylation would occur at positions 4 and 6. |

Note: The table reflects predicted outcomes based on established principles of directing effects in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the 3-methylphenyl Moiety

The aromatic ring of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome of such substitutions is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) at position 3 and the 2-methyl-1-oxopropyl (isobutyryl) group at position 1.

These two groups exert opposing or antagonistic influences on the position of the incoming electrophile. msu.edulibretexts.org

Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. savemyexams.com It activates the ring, making it more reactive than benzene, and directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. savemyexams.comlibretexts.org This is due to the stabilization of the cationic carbocation intermediate (the sigma complex) when the positive charge is located on the carbon bearing the methyl group. libretexts.org

Acyl Group (-C(O)C(CH₃)₂): This is an electron-withdrawing group (EWG) due to the electronegativity of the carbonyl oxygen and its resonance effect. It deactivates the ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position (position 5) relative to itself. savemyexams.comlibretexts.org Attack at the ortho and para positions (positions 2 and 6) is disfavored because a resonance form of the intermediate would place the positive charge adjacent to the positively polarized carbonyl carbon, which is highly destabilizing. libretexts.org

The potential sites for electrophilic attack are:

Position 2: Ortho to the acyl group and ortho to the methyl group. This position is sterically hindered by both adjacent substituents.

Position 4: Para to the acyl group and ortho to the methyl group. This position is electronically activated by the methyl group.

Position 5: Meta to both the acyl and methyl groups. This is the position favored by the deactivating acyl group.

Position 6: Ortho to the acyl group and para to the methyl group. This position is strongly activated by the methyl group but may experience some steric hindrance from the acyl group.

Given these competing factors, the primary products are expected at positions 4 and 6, which are activated by the electron-donating methyl group. libretexts.orgmasterorganicchemistry.com Position 6, being para to the strongly activating methyl group, is likely to be the major product, with position 4 being a significant secondary product. Substitution at position 2 would be minor due to severe steric hindrance, and substitution at position 5 would also be a minor pathway as it is not electronically favored by the activating group.

| Position | Relation to Acyl Group | Relation to Methyl Group | Electronic Effect | Steric Hindrance | Predicted Outcome |

| 2 | ortho | ortho | Deactivated/Activated | High | Minor Product |

| 4 | para | ortho | Deactivated/Activated | Low | Major Product |

| 5 | meta | meta | Activated/Deactivated | Low | Minor Product |

| 6 | ortho | para | Deactivated/Activated | Moderate | Major Product |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by an electrophile. wikipedia.orgorganic-chemistry.org

For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the carbonyl oxygen of the acyl group can potentially act as a DMG. The lone pairs on the oxygen can coordinate to the lithium ion of the organolithium base, directing deprotonation to one of the adjacent ortho positions (2 or 6). baranlab.org

However, the application of DoM to this specific substrate faces significant challenges:

Competitive Nucleophilic Addition: The primary challenge is the high reactivity of organolithium reagents (e.g., n-BuLi, sec-BuLi) as nucleophiles. They can readily add to the electrophilic carbonyl carbon, a reaction that is often much faster than the desired deprotonation of an aromatic C-H bond.

Competitive Benzylic Metalation: The methyl group on the aromatic ring possesses acidic benzylic protons. Strong bases, particularly lithium amides like lithium diisopropylamide (LDA), can preferentially deprotonate this benzylic position over the aromatic ring. uwindsor.ca The isopropyl group attached to the carbonyl also has a tertiary proton that could potentially be removed under strongly basic conditions.

To achieve successful ortho-metalation, these side reactions must be suppressed. Potential strategies could involve:

Use of Hindered Bases: Using sterically hindered bases at low temperatures might favor deprotonation over nucleophilic addition.

Specialized Reagents: Certain complexing additives or specially designed organolithium reagents can sometimes alter the chemoselectivity of the reaction.

If ortho-metalation were to be achieved, the regioselectivity would be directed by the carbonyl DMG to either position 2 or 6. Position 6 is generally less sterically hindered than position 2, which is flanked by two substituents. Therefore, metalation and subsequent electrophilic trapping would be expected to preferentially occur at the C-6 position.

Reduction and Oxidation Reactions of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Chemoselective Reduction of the Ketone

The ketone functionality in 1-Propanone, 2-methyl-1-(3-methylphenyl)- can be selectively reduced to the corresponding secondary alcohol, 2-methyl-1-(3-methylphenyl)-1-propanol. Several methods are available for the chemoselective reduction of aryl ketones. youtube.commasterorganicchemistry.com The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

Hydride Reductions: Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. NaBH₄ is a milder reagent and is typically used in protic solvents like methanol (B129727) or ethanol, offering good chemoselectivity for reducing ketones and aldehydes. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups, but it is also highly effective for ketone reduction.

Catalytic Hydrogenation: The carbonyl group can be reduced via catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is clean but may also reduce other unsaturated groups if present.

Transfer Hydrogenation: An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. For instance, isopropyl alcohol can serve as the hydrogen source with magnesium oxide (MgO) or various transition metal complexes as catalysts, providing an effective and selective route to the corresponding alcohol. rsc.orgrsc.org

Complete Deoxygenation (Clemmensen and Wolff-Kishner Reductions): If the goal is to completely remove the carbonyl oxygen to form the corresponding alkane, 2-methyl-1-(m-tolyl)propane, specific named reactions are employed.

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for aryl ketones that are stable to strong acidic conditions. youtube.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate using hydrazine (B178648) (H₂N-NH₂), followed by elimination of N₂ gas upon heating with a strong base like potassium hydroxide (B78521) (KOH). This method is suitable for substrates that are sensitive to acid but stable in strong base. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagent(s) | Product | Conditions | Notes |

| Hydride Reduction | NaBH₄, MeOH | Secondary Alcohol | Mild, ambient temp. | Good chemoselectivity for carbonyls. |

| Hydride Reduction | LiAlH₄, then H₂O | Secondary Alcohol | Anhydrous ether/THF | Very powerful, less selective. |

| Transfer Hydrogenation | Isopropyl alcohol, MgO | Secondary Alcohol | High temperature rsc.org | Selective for the carbonyl group. rsc.org |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Harsh, acidic, reflux | For acid-stable compounds. youtube.com |

| Wolff-Kishner Reduction | H₂N-NH₂, KOH, heat | Alkane | Harsh, basic, reflux | For base-stable compounds. masterorganicchemistry.com |

Oxidative Transformations of the Compound

Oxidative reactions of 1-Propanone, 2-methyl-1-(3-methylphenyl)- can target several positions on the molecule, including the benzylic C-H bonds of the isopropyl and methyl groups, or involve cleavage of the C-C bonds adjacent to the carbonyl.

Benzylic Oxidation: Both the tertiary C-H bond of the isopropyl group and the C-H bonds of the aromatic methyl group are benzylic and thus susceptible to oxidation.

Oxidation of the Isopropyl Group: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can potentially cleave the isopropyl group to yield 3-methylbenzoic acid. Milder, more controlled oxidation could potentially lead to the formation of a tertiary alcohol at the benzylic position, although this is often difficult to achieve without side reactions.

Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like hot KMnO₄ or nitric acid. This would transform the molecule into 3-(2-methylpropanoyl)benzoic acid.

C-C Bond Cleavage Reactions: Certain oxidative processes can cleave the C-C bond adjacent to the carbonyl group. For example, copper-catalyzed aerobic oxidation has been shown to convert aryl alkyl ketones into esters by cleaving the C(CO)–C(alkyl) bond. acs.org Applying such a method to 1-Propanone, 2-methyl-1-(3-methylphenyl)- in the presence of an alcohol (R'OH) could potentially yield an ester of 3-methylbenzoic acid (3-methylbenzoate).

Rearrangement Reactions Involving 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Rearrangement reactions can significantly alter the carbon skeleton or functional groups of a molecule. For an aryl isopropyl ketone like 1-Propanone, 2-methyl-1-(3-methylphenyl)-, two notable rearrangement reactions are the Baeyer-Villiger oxidation and the Willgerodt-Kindler reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. adichemistry.com The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The reaction is regioselective, with the oxygen atom preferentially inserting next to the group with the higher migratory aptitude. adichemistry.com

The general migratory aptitude order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. stackexchange.com

For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the two migrating groups are the 3-methylphenyl group (an aryl group) and the 2-propyl group (a secondary alkyl group). Based on the established migratory aptitude, the secondary alkyl group is generally expected to migrate in preference to the phenyl group. stackexchange.com

Path A (Isopropyl Migration): Migration of the isopropyl group would lead to the formation of 3-methylphenyl 2-methylpropanoate . This is the expected major product.

Path B (Aryl Migration): Migration of the 3-methylphenyl group would result in isopropyl 3-methylbenzoate . This is expected to be the minor product.

Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction is a characteristic transformation of aryl alkyl ketones. It converts the ketone into a terminal amide or thioamide upon heating with ammonium (B1175870) polysulfide (Willgerodt conditions) or, more commonly, with sulfur and a secondary amine like morpholine (B109124) (Kindler modification). organic-chemistry.orgwikipedia.org The reaction results in the apparent migration of the carbonyl functional group to the terminal carbon of the alkyl chain, along with its oxidation. wikipedia.org

For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the alkyl chain is an isopropyl group. The reaction would yield a thioamide derivative of 2-methyl-2-(3-methylphenyl)ethanoic acid. Subsequent hydrolysis of the thioamide would produce the corresponding carboxylic acid or amide. organic-chemistry.orgmsu.edu

Reaction Kinetics and Thermodynamic Studies of 1-Propanone, 2-methyl-1-(3-methylphenyl)- Transformations

Detailed experimental kinetic and thermodynamic data specifically for transformations of 1-Propanone, 2-methyl-1-(3-methylphenyl)- are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous systems and general principles of physical organic chemistry.

Reaction Kinetics:

Electrophilic Aromatic Substitution: The rate of EAS is significantly influenced by the substituents on the aromatic ring. The acyl group is strongly deactivating, while the methyl group is moderately activating. The net effect is a substantial deactivation of the ring compared to toluene (B28343), but activation compared to benzophenone (B1666685). The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the carbocationic sigma complex. masterorganicchemistry.com The activation energy for this step would be higher than for toluene due to the deactivating nature of the acyl group.

Ketone Reduction: The kinetics of ketone reduction depend on the specific mechanism. For hydride reductions, the rate is influenced by the steric accessibility of the carbonyl carbon. The isopropyl group and the ortho-methylphenyl moiety create a moderately hindered environment, which could slow the reaction rate compared to a less substituted ketone like acetophenone (B1666503). In catalytic hydrogenation, the rate depends on factors like catalyst activity, pressure, and temperature.

Thermodynamics:

Reduction Reactions: The reduction of a ketone to a secondary alcohol is a thermodynamically favorable process, typically being exothermic. However, under certain conditions, such as high temperatures used in some transfer hydrogenations, the reverse reaction (dehydrogenation) can become significant. rsc.org Furthermore, the alcohol product can undergo subsequent elimination to form an alkene, a reaction that is often thermodynamically favored at higher temperatures, potentially leading to side products. rsc.org

Rearrangement Reactions: Rearrangements like the Baeyer-Villiger oxidation are generally irreversible and thermodynamically driven. The stability of the resulting ester products contributes to the favorable Gibbs free energy change of the reaction. The product ratio is determined by the relative activation energies of the competing migration pathways (kinetic control), which correlates with the migratory aptitude of the respective groups. uomustansiriyah.edu.iq

Spectroscopic Characterization and Structural Elucidation of 1 Propanone, 2 Methyl 1 3 Methylphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

NMR spectroscopy provides profound insights into the carbon-hydrogen framework of a molecule. For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for a complete assignment of its proton and carbon signals.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-methylphenyl group are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methine proton of the isopropyl group, being adjacent to the carbonyl group, would also be deshielded and is anticipated to resonate as a septet. The methyl protons of the isopropyl group would appear as a doublet in the upfield region, coupled to the methine proton. The methyl group attached to the aromatic ring would present as a singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is characteristically found at a very downfield chemical shift, generally above 200 ppm. The aromatic carbons would produce a series of signals in the 120-140 ppm range. The carbon of the methyl group on the ring and the carbons of the isopropyl group will appear in the more shielded, upfield region of the spectrum.

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic CH | 7.2 - 7.8 | Multiplet | - |

| Isopropyl CH | 3.0 - 3.5 | Septet | ~6.8 |

| Aromatic CH₃ | 2.3 - 2.5 | Singlet | - |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | ~6.8 |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) (Predicted) |

| C=O | >200 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 125 - 135 |

| Isopropyl CH | 35 - 45 |

| Aromatic CH₃ | 20 - 25 |

| Isopropyl CH₃ | 18 - 22 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, a clear cross-peak would be observed between the methine proton of the isopropyl group and the methyl protons of the same group, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the carbon signals for the methine and methyl groups of the isopropyl moiety, as well as the aromatic CH groups and the methyl group attached to the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key expected correlations would include the methine proton of the isopropyl group to the carbonyl carbon and the aromatic carbons. The protons of the methyl group on the ring would show correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This can be used to determine the preferred conformation of the molecule. For instance, correlations might be observed between the isopropyl group protons and the aromatic protons on the adjacent side of the ring.

Vibrational Spectroscopy (IR, Raman) Analysis of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Characteristic Carbonyl and Aromatic Vibrations

The Infrared (IR) and Raman spectra of 1-Propanone, 2-methyl-1-(3-methylphenyl)- would be dominated by several characteristic absorption bands.

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the ketone. This frequency is typical for aryl ketones where the carbonyl group is conjugated with the aromatic ring.

Aromatic C=C Stretching: The aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the isopropyl and methyl groups will be observed just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Conformational Analysis via Vibrational Modes

Subtle shifts in the vibrational frequencies, particularly of the carbonyl stretch and the out-of-plane bending modes of the aromatic ring, can provide insights into the conformational preferences of the molecule. The rotational freedom around the bond connecting the carbonyl group and the aromatic ring can lead to different conformers, which may have slightly different vibrational spectra. Computational studies can be used to predict the vibrational frequencies for different conformers and compare them with the experimental data to determine the most stable conformation.

Mass Spectrometry (MS) Fragmentation Pathways of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for structural elucidation. The fragmentation of 1-Propanone, 2-methyl-1-(3-methylphenyl)- is expected to follow pathways characteristic of alkyl aryl ketones.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₄O = 162.23 g/mol ).

Key fragmentation pathways are predicted to be:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can occur on either side of the carbonyl.

Loss of the isopropyl radical (•CH(CH₃)₂) would lead to the formation of the 3-methylbenzoyl cation (m/z 119), which is expected to be a prominent peak.

Loss of the 3-methylphenyl radical would result in the formation of the isobutyryl cation (m/z 71).

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available. In this molecule, a McLafferty-type rearrangement is less likely to be a major pathway due to the structure of the alkyl group.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the 3-methylbenzoyl cation (m/z 119) could involve the loss of carbon monoxide (CO) to form a tolyl cation (m/z 91), which is a very common fragment for toluene (B28343) derivatives. Further fragmentation of the tolyl cation can also occur.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 162 | [M]⁺ |

| 119 | [M - C₃H₇]⁺ (3-methylbenzoyl cation) |

| 91 | [M - C₃H₇ - CO]⁺ (tolyl cation) |

| 71 | [M - C₇H₇]⁺ (isobutyryl cation) |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the molecular formula is established as C₁₁H₁₄O.

The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O), is 162.104465066 Da. lookchem.com Experimental determination via HRMS would be expected to yield a mass measurement with a high degree of accuracy, typically within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Theoretical Exact Mass | 162.104465066 Da |

| Molecular Weight | 162.232 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon ionization, the molecular ion [C₁₁H₁₄O]⁺• (m/z 162.10) is expected to undergo characteristic fragmentation pathways. The most common fragmentation in ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, two primary α-cleavage pathways are plausible:

Loss of an isopropyl radical ([•CH(CH₃)₂]) : This would result in the formation of the 3-methylbenzoyl cation with an m/z of 119.08. This is often a very stable and, therefore, abundant fragment in the mass spectra of similar compounds.

Loss of the 3-methylphenyl radical ([•C₆H₄CH₃]) : This would lead to the formation of the isobutyryl cation with an m/z of 71.05.

Further fragmentation of the 3-methylbenzoyl cation (m/z 119.08) could occur through the loss of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives, to produce a tolyl cation at m/z 91.05. Subsequent fragmentation of the tolyl cation could lead to the formation of smaller aromatic ring fragments.

A proposed fragmentation pathway is summarized in the table below:

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 162.10 | [C₁₁H₁₄O]⁺• | 119.08 | •CH(CH₃)₂ |

| 162.10 | [C₁₁H₁₄O]⁺• | 71.05 | •C₆H₄CH₃ |

| 119.08 | [CH₃C₆H₄CO]⁺ | 91.05 | CO |

Electronic Spectroscopy (UV-Vis) and Chromophoric Properties of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is directly related to its chromophoric properties. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths.

For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, the primary chromophore is the 3-methylbenzoyl group. The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

π → π transitions*: These are typically high-energy transitions occurring in the aromatic ring and the carbonyl group, resulting in strong absorption bands in the UV region, likely below 280 nm. The substitution on the benzene (B151609) ring can influence the exact wavelength and intensity of these absorptions.

n → π transitions: This transition involves the non-bonding electrons of the carbonyl oxygen atom being excited to an anti-bonding π orbital. These transitions are generally of lower energy and result in a weaker absorption band at a longer wavelength, often above 300 nm.

While the specific UV-Vis spectrum for 1-Propanone, 2-methyl-1-(3-methylphenyl)- is not available in the surveyed literature, by analogy to other substituted acetophenones and propiophenones, it is anticipated to exhibit characteristic absorption maxima. The exact positions (λmax) and molar absorptivities (ε) would be influenced by the solvent polarity, as n → π* transitions are known to be sensitive to solvent effects.

| Transition Type | Expected Wavelength Range | Chromophore |

| π → π | < 280 nm | 3-methylbenzoyl group |

| n → π | > 300 nm | Carbonyl group |

X-ray Crystallography of 1-Propanone, 2-methyl-1-(3-methylphenyl)- and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

As of the latest available data, no crystal structure for 1-Propanone, 2-methyl-1-(3-methylphenyl)- has been deposited in the Cambridge Structural Database (CSD) or reported in the reviewed scientific literature. Therefore, a detailed description of its solid-state structure and specific intermolecular interactions cannot be provided.

However, based on the molecular structure, one can anticipate the types of intermolecular interactions that would likely govern its crystal packing. These would primarily be van der Waals forces. In the absence of strong hydrogen bond donors, the crystal packing would be influenced by weaker C-H···O interactions involving the carbonyl oxygen and hydrogen atoms from neighboring molecules, as well as potential π-π stacking interactions between the aromatic rings. mdpi.comnih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

There are no published studies on the polymorphism of 1-Propanone, 2-methyl-1-(3-methylphenyl)-. The investigation of polymorphism would require systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) followed by characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. nih.gov Without such experimental data, any discussion on the potential polymorphic forms of this compound would be purely speculative.

Computational and Theoretical Studies on 1 Propanone, 2 Methyl 1 3 Methylphenyl

Conformational Analysis and Potential Energy Surfaces

The flexibility of the side chain in 1-Propanone, 2-methyl-1-(3-methylphenyl)- allows for the existence of different conformers, which are stereoisomers that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers for their interconversion. nih.gov

The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers.

For alkyl aryl ketones, the two main degrees of rotational freedom are the torsion angle between the phenyl ring and the carbonyl group, and the torsion angle of the alkyl group relative to the carbonyl group. Computational studies on similar ketones, like 2-hydroxy-2-methyl-1-phenylpropan-1-one, have shown that the most stable conformation often involves a near-coplanar arrangement of the phenyl ring and the carbonyl group to maximize π-conjugation, with the alkyl group oriented to minimize steric hindrance. researchgate.net

Table 2: Representative Rotational Energy Barriers for an Analogous Alkyl Aryl Ketone

| Rotation Axis | Energy Barrier (kcal/mol) |

| Aryl-C(O) Bond | 3 - 5 |

| C(O)-Alkyl Bond | 1 - 2 |

Note: The data in this table is illustrative and based on computational studies of structurally related ketones. The actual barriers for 1-Propanone, 2-methyl-1-(3-methylphenyl)- may vary.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and gain a deeper understanding of the factors that control reaction rates and selectivity.

A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. ox.ac.uk According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the transition state (the activation energy).

Computational chemists can locate transition state structures on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

For reactions involving ketones, such as nucleophilic addition or reduction, computational studies can characterize the transition states. For example, in the reduction of a ketone by a hydride reagent, the transition state would involve the partial formation of a new C-H bond and the partial breaking of the C=O π-bond. mdma.chuwindsor.ca

Once a transition state has been located, the reaction pathway connecting it to the reactants and products can be mapped out using an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation follows the path of steepest descent from the transition state down to the energy minima of the reactants and products, thus confirming that the identified transition state indeed connects the desired species.

For a reaction such as the addition of a Grignard reagent to an aromatic ketone, an IRC calculation would trace the path from the transition state, where the Grignard reagent is approaching the carbonyl carbon, to the formation of the magnesium alkoxide intermediate. researchgate.net This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

Spectroscopic Property Prediction from Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. For a compound like 1-Propanone, 2-methyl-1-(3-methylphenyl)-, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary approaches to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is usually achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for 1-Propanone, 2-methyl-1-(3-methylphenyl)- would be structured as follows:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts No published data is available for 1-Propanone, 2-methyl-1-(3-methylphenyl)-. The following table is illustrative of how such data would be presented.

¹H NMR| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 7.0 - 7.8 |

| H (methine) | 3.5 - 4.0 |

| H (m-methyl) | 2.3 - 2.5 |

¹³C NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C (carbonyl) | 195 - 205 |

| C (aromatic) | 125 - 140 |

| C (methine) | 35 - 45 |

| C (m-methyl) | 20 - 25 |

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves the calculation of the vibrational frequencies of the molecule. This is accomplished by:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Vibrational Modes and Intensities: The output provides the vibrational frequencies corresponding to different modes (stretching, bending, etc.) and their corresponding IR intensities.

Scaling Factors: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A table of predicted IR frequencies for 1-Propanone, 2-methyl-1-(3-methylphenyl)- would include the following key vibrations:

Table 2: Hypothetical Predicted IR Vibrational Frequencies No published data is available for 1-Propanone, 2-methyl-1-(3-methylphenyl)-. The following table is illustrative of how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O stretch | 1680 - 1700 | Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

Molecular Dynamics Simulations for Dynamic Behavior of 1-Propanone, 2-methyl-1-(3-methylphenyl)-

The process of running an MD simulation generally involves:

System Setup: A simulation box is created containing the molecule of interest and, typically, solvent molecules (e.g., water, chloroform) to mimic a realistic environment.

Force Field Selection: A force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation Protocol: The simulation is run for a specified amount of time (from nanoseconds to microseconds), during which Newton's equations of motion are integrated numerically. This generates a trajectory of the atomic positions and velocities over time.

Analysis: The resulting trajectory is then analyzed to extract information about various properties, such as:

Conformational Analysis: Identifying the most populated conformations and the energy barriers between them. For 1-Propanone, 2-methyl-1-(3-methylphenyl)-, this could involve studying the rotation around the bond connecting the carbonyl group to the phenyl ring.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute.

Transport Properties: Calculating properties like diffusion coefficients.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters No published data is available for 1-Propanone, 2-methyl-1-(3-methylphenyl)-. The following table is illustrative of the parameters that would be defined for such a simulation.

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent | Water (TIP3P model) |

| System Size | ~5000 atoms |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Derivatives and Analogs of 1 Propanone, 2 Methyl 1 3 Methylphenyl

Synthesis and Characterization of Structural Analogs

The synthesis of the parent compound, 1-Propanone, 2-methyl-1-(3-methylphenyl)-, is most commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of m-xylene (B151644) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). plymouth.ac.ukaskfilo.comvaia.com The two methyl groups on the m-xylene ring direct the incoming acyl group primarily to the C4 and C6 positions, with the C4 position being sterically favored.

The synthesis of structural analogs can be accomplished by either using substituted starting materials or by direct functionalization of the parent ketone.

Analogs via Substituted Precursors: Derivatives with substituents on the aromatic ring can be synthesized by selecting the appropriately substituted xylene isomer in the initial Friedel-Crafts acylation.

Analogs via Direct Functionalization: Halogenated analogs are readily prepared. For instance, α-bromination can be achieved by reacting the parent ketone with a bromine source under acidic conditions, which proceeds via an enol intermediate. mdpi.com This yields 2-bromo-1-(3-methylphenyl)propan-1-one.

The characterization of these newly synthesized analogs relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies key functional groups, particularly the carbonyl (C=O) stretch. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. plymouth.ac.uk

Table 1: Synthesis of Selected 1-Propanone, 2-methyl-1-(3-methylphenyl)- Analogs

| Analog Name | Synthetic Method | Key Reagents |

|---|---|---|

| 1-(3-Methylphenyl)-1-propanone | Friedel-Crafts Acylation | m-Xylene, Propionyl chloride, AlCl₃ |

| 2-Bromo-1-(3-methylphenyl)propan-1-one | α-Halogenation | 1-(3-Methylphenyl)propan-1-one, Bromine, Acetic Acid |

| 2-Methyl-1-(2,4-dimethylphenyl)propan-1-one | Friedel-Crafts Acylation | m-Xylene, Isobutyryl chloride, AlCl₃ |

Structure-Reactivity Relationships in 1-Propanone, 2-methyl-1-(3-methylphenyl)- Derivatives

The reactivity of 1-Propanone, 2-methyl-1-(3-methylphenyl)- and its derivatives is primarily governed by the electronic properties of the substituents on the aromatic ring and the steric environment around the carbonyl group. These factors influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the α-carbon.

The parent molecule contains two electron-donating methyl groups. The methyl group on the phenyl ring (at the meta-position) slightly increases the electron density of the ring through an inductive effect. This, in turn, can subtly influence the reactivity of the attached carbonyl group.

Electron-Donating Groups (EDGs): The introduction of additional EDGs (e.g., methoxy, hydroxyl) onto the aromatic ring would further increase the electron density on the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. Studies on related aromatic systems have shown that electron-donating substituents can enhance binding to biological receptors through increased π-interactions. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the addition of EWGs (e.g., nitro, cyano, halides) to the phenyl ring would decrease the electron density of the entire system. This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. However, the same effect would decrease the nucleophilicity of an enolate formed at the α-carbon. Studies on α-substituted ketones show that the presence of a good leaving group at the alpha position, often an EWG, significantly increases the ketone's reactivity in certain condensation reactions. nih.gov

Table 2: Predicted Reactivity Trends for Substituted Analogs

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Carbonyl Carbon Electrophilicity | Predicted Effect on α-Carbon Enolate Nucleophilicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Decrease | Increase |

| -CH₃ (Methyl) | Electron-Donating | Decrease | Increase |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -Cl (Chloro) | Electron-Withdrawing | Increase | Decrease |

Libraries of 1-Propanone, 2-methyl-1-(3-methylphenyl)- Based Compounds

In fields such as medicinal chemistry and materials science, collections of structurally related compounds, known as chemical libraries, are essential for screening and discovering new molecules with desired properties. While large-scale, publicly documented libraries based exclusively on the 1-Propanone, 2-methyl-1-(3-methylphenyl)- scaffold are not widely reported, the core structure is an ideal candidate for the creation of focused libraries. Aromatic ketones are valuable intermediates that perform well in high-throughput library synthesis. acs.org

A combinatorial approach can be used to generate a diverse library of analogs. This strategy involves systematically combining a set of variable building blocks. For this specific scaffold, a library could be constructed by:

Varying the Aromatic Core: Starting with a range of substituted xylenes (B1142099) or other similar aromatic compounds.

Varying the Acyl Chain: Employing different acyl chlorides in the Friedel-Crafts step to modify the ketone side-chain.

Applying Diverse Functionalization Reactions: Taking a common intermediate, such as the parent compound, and subjecting it to a panel of parallel reactions to modify the aromatic ring, the α-carbon, or the carbonyl group itself.

Such a library would provide a rich collection of molecules for screening as potential pharmaceuticals, agrochemicals, or specialty materials.

Functionalization Strategies for 1-Propanone, 2-methyl-1-(3-methylphenyl)- Skeleton

The chemical skeleton of 1-Propanone, 2-methyl-1-(3-methylphenyl)- offers several strategic points for functionalization, allowing for precise chemical modifications.

Aromatic Ring Functionalization: The m-tolyl ring can undergo electrophilic aromatic substitution. The existing methyl groups are ortho, para-directing activators. This means that incoming electrophiles like nitro (-NO₂) or halo (-Br, -Cl) groups will be directed to the positions ortho and para relative to them, primarily C2, C4, and C6. Steric hindrance from the bulky ketone side-chain will influence the final regioselectivity.

α-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) is a key site for reactions. It can be deprotonated to form an enolate, which is a powerful nucleophile. This allows for reactions such as:

Halogenation: As previously mentioned, direct halogenation with agents like Br₂ is a common transformation. mdpi.com

Alkylation: The enolate can be reacted with alkyl halides to introduce new carbon chains.

Carbonyl Group Modification: The ketone's carbonyl group is a versatile functional handle. It can undergo:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) will convert the ketone into a secondary alcohol, 2-methyl-1-(3-methylphenyl)propan-1-ol.

Reductive Amination: The ketone can be reacted with an amine to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine derivative.

Conversion to Esters: Novel methods allow for the transformation of aromatic ketones into aromatic esters, which can then be used in a variety of cross-coupling reactions. waseda.jp

Side-Chain Rearrangement and Elaboration: More complex transformations can modify the entire isobutyryl side-chain. For example, multi-step sequences involving hydrolysis, Curtius rearrangement, and catalytic hydrogenation can convert the ketone functionality into an amine, as seen in the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com

These functionalization strategies highlight the utility of 1-Propanone, 2-methyl-1-(3-methylphenyl)- as a versatile building block for constructing a wide range of more complex molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-trisubstituted benzene (B151609) |